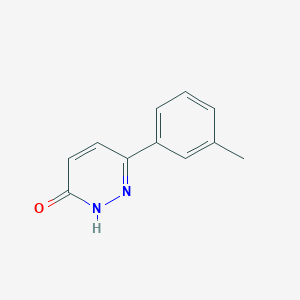

6-(3-methylphenyl)pyridazin-3(2H)-one

描述

Significance of Pyridazin-3(2H)-one as a Versatile Heterocyclic Scaffold

The pyridazin-3(2H)-one nucleus is considered a "privileged structure" or "wonder nucleus" in medicinal chemistry, a designation given to molecular frameworks that are capable of binding to multiple biological targets and exhibiting a wide array of biological activities. scholarsresearchlibrary.comsphinxsai.com The versatility of this scaffold stems from its unique electronic and structural features, which allow for facile functionalization at various positions around the ring. researchgate.netscholarsresearchlibrary.com This synthetic tractability enables the systematic modification of the molecule to optimize its interaction with specific biological receptors, leading to the development of potent and selective therapeutic agents. researchgate.net

Derivatives of pyridazin-3(2H)-one have been reported to possess a comprehensive spectrum of pharmacological properties. scispace.combenthamdirect.com These activities are crucial in the development of treatments for a multitude of health conditions. The established biological activities make the pyridazinone core a cornerstone in the design and synthesis of novel therapeutic compounds. nih.govtandfonline.com Beyond pharmaceuticals, this scaffold has also found applications in agrochemistry, with certain derivatives showing utility as herbicides and insecticides. scispace.com

Table 1: Reported Biological Activities of Pyridazin-3(2H)-one Derivatives

| Category | Specific Activities |

|---|---|

| Cardiovascular | Antihypertensive, Cardiotonic, Vasodilator, Antiplatelet |

| Anti-inflammatory | Analgesic, Antinociceptive, COX-2 Inhibition |

| Antimicrobial | Antibacterial, Antifungal |

| Anticancer | Antiproliferative, Tyrosine Kinase Inhibition |

| Central Nervous System | Anticonvulsant, Antidepressant |

| Other | Anti-HIV, Antiviral, Antiulcer, Antidiabetic |

Historical Context and Evolution of Pyridazinone Chemistry

The parent six-membered ring containing two adjacent nitrogen atoms, pyridazine (B1198779), has been known since the 19th century. sphinxsai.com The first pyridazine derivative was prepared by Emil Fischer in 1886 through the condensation of phenylhydrazine (B124118) and levulinic acid. wikipedia.org The unsubstituted parent heterocycle, however, was first synthesized by a more complex route involving the oxidation of benzocinnoline followed by decarboxylation. wikipedia.org

Despite these early discoveries, significant and widespread interest in pyridazine and its derivatives, particularly pyridazinones, only surged in the latter half of the 20th century. researchgate.netsphinxsai.com This revival was catalyzed by the discovery of their potent biological activities. sphinxsai.com Early synthetic methods often relied on the condensation of 1,4-dicarbonyl compounds, such as 4-ketoacids, with hydrazine (B178648) derivatives. wikipedia.org Modern synthetic chemistry has since introduced more sophisticated and efficient methodologies, including palladium-catalyzed cross-coupling reactions, which have greatly expanded the diversity of accessible pyridazinone analogues. researchgate.net

Overview of Research Trajectories for 6-Arylpyridazin-3(2H)-one Derivatives

A particularly fruitful area of research has been the synthesis and evaluation of 6-arylpyridazin-3(2H)-one derivatives. The introduction of an aryl (or heteroaryl) group at the C6-position of the pyridazinone ring has been shown to be a critical determinant of biological activity, leading to compounds with diverse pharmacological profiles. researchgate.net

Research into this class of compounds has followed several key trajectories:

Cardiovascular Agents: A primary focus has been on cardiovascular diseases. nih.gov Many 6-aryl derivatives have been investigated for their effects as cardiotonic agents, antihypertensives, and inhibitors of platelet aggregation. researchgate.netresearchgate.net Marketed drugs such as Levosimendan highlight the clinical success of this scaffold in treating heart failure. researchgate.netscholarsresearchlibrary.com

Anti-inflammatory and Analgesic Agents: Another significant research direction involves the development of non-steroidal anti-inflammatory drugs (NSAIDs). sarpublication.com Studies have explored 6-arylpyridazinones as selective inhibitors of cyclooxygenase-2 (COX-2), aiming for potent anti-inflammatory and analgesic effects with reduced gastrointestinal side effects compared to non-selective NSAIDs. sarpublication.comnih.gov

Anticancer Agents: More recently, the potential of 6-arylpyridazinones as anticancer agents has been explored. nih.govtandfonline.com Research in this area focuses on their ability to inhibit specific targets crucial for cancer cell proliferation, such as various protein kinases. nih.gov Some derivatives have also been investigated as DNA minor groove binders. nih.gov

Table 2: Examples of Investigated 6-Arylpyridazin-3(2H)-one Derivatives and Their Primary Research Focus

| Derivative Class | Example Compound/Target | Primary Therapeutic Area |

|---|---|---|

| 6-Phenyl Derivatives | 6-phenylpyridazin-3(2H)-one | Cardiotonic, Anti-inflammatory researchgate.netmdpi.com |

| 6-Benzyl Derivatives | 6-benzyl-2-methylpyridazin-3(2H)-one | Analgesic, COX-2 Inhibition nih.gov |

| Derivatives with Substituted Phenyl Rings | ABT-963 | Selective COX-2 Inhibition sarpublication.com |

| Guanidine-Containing Derivatives | Pyridazinone-based guanidinium (B1211019) salts | Anticancer (DNA Minor Groove Binders) nih.gov |

Scope and Academic Relevance of Investigating 6-(3-methylphenyl)pyridazin-3(2H)-one and its Analogues

The investigation of specific analogues such as this compound is academically and scientifically relevant as it forms a crucial part of structure-activity relationship (SAR) studies. In medicinal chemistry, SAR studies are fundamental to understanding how subtle changes in a molecule's structure influence its biological activity.

The academic relevance of studying this specific compound and its analogues lies in several key areas:

Exploring Isomeric Effects: The position of the methyl group on the phenyl ring (ortho, meta, or para) can significantly alter the compound's steric and electronic properties. Comparing the activity of this compound with its 2-methylphenyl and 4-methylphenyl isomers allows researchers to probe the specific spatial requirements of the target receptor's binding pocket. For instance, the synthesis of a related compound, 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone, demonstrates the exploration of such detailed substitutions. scispace.com

Fine-Tuning Pharmacological Profiles: The introduction of a small, lipophilic methyl group can impact a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity and selectivity for a biological target. By synthesizing and testing specific analogues like this compound, chemists can systematically fine-tune the pharmacological profile to enhance efficacy and reduce off-target effects.

Expanding Chemical Space: The focused synthesis of such derivatives contributes to the broader exploration of chemical space around the highly successful 6-arylpyridazin-3(2H)-one scaffold. Each new analogue and its associated biological data provide valuable information that guides future drug design efforts, contributing to the collective knowledge base of medicinal chemistry.

Structure

3D Structure

属性

IUPAC Name |

3-(3-methylphenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-8-3-2-4-9(7-8)10-5-6-11(14)13-12-10/h2-7H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JICNGCGGNRONMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NNC(=O)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Spectroscopic Characterization of 6 3 Methylphenyl Pyridazin 3 2h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural assignment of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, a detailed map of the proton and carbon framework of 6-(3-methylphenyl)pyridazin-3(2H)-one and its derivatives can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides crucial information regarding the number, environment, and connectivity of protons within the molecule. The spectrum is anticipated to exhibit distinct signals corresponding to the protons of the pyridazinone ring, the methylphenyl substituent, and the N-H proton of the heterocyclic ring.

The protons of the pyridazinone ring typically appear as doublets in the aromatic region of the spectrum. The proton attached to the carbon adjacent to the carbonyl group is expected to be deshielded and resonate at a downfield chemical shift. Conversely, the proton at the 5-position of the pyridazinone ring would likely appear at a slightly more upfield position.

The aromatic protons of the 3-methylphenyl group will present a more complex splitting pattern. Due to the meta-substitution, these protons are chemically non-equivalent and will give rise to a series of multiplets. The methyl group protons will characteristically appear as a sharp singlet in the upfield region of the spectrum.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 (Pyridazinone) | 7.8 - 8.0 | d | ~ 9.0 |

| H-5 (Pyridazinone) | 7.0 - 7.2 | d | ~ 9.0 |

| Ar-H (Phenyl) | 7.2 - 7.6 | m | - |

| -CH₃ (Methyl) | 2.3 - 2.5 | s | - |

| N-H (Amide) | 12.0 - 13.0 | br s | - |

Note: This is a hypothetical data table based on known spectral data for similar pyridazinone derivatives. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a definitive count of the carbon atoms in unique electronic environments. For this compound, the spectrum is expected to show signals for all carbon atoms in the molecule.

The most downfield signal will correspond to the carbonyl carbon (C=O) of the pyridazinone ring, typically appearing in the range of 160-170 ppm. The carbon atoms of the pyridazinone and phenyl rings will resonate in the aromatic region (approximately 120-150 ppm). The carbon atom attached to the nitrogen (C-6) will be influenced by the electronegativity of the nitrogen atom. The quaternary carbons of the phenyl ring will generally show weaker signals compared to the protonated carbons.

The methyl carbon of the tolyl group will be observed at a characteristic upfield chemical shift, typically between 20-25 ppm. The complete assignment of each carbon signal can be achieved through the use of advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Pyridazinone) | ~ 165 |

| C-6 (Pyridazinone) | ~ 145 |

| C-3 (Pyridazinone) | ~ 135 |

| C-4/C-5 (Pyridazinone) | ~ 130 |

| Ar-C (Phenyl, Quaternary) | ~ 138, ~ 132 |

| Ar-C (Phenyl, CH) | ~ 125 - 130 |

| -CH₃ (Methyl) | ~ 21 |

Note: This is a hypothetical data table based on known spectral data for similar pyridazinone derivatives. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands that confirm its key structural features.

A strong absorption band in the region of 1650-1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the cyclic amide (lactam) group in the pyridazinone ring. The N-H stretching vibration of the amide is typically observed as a broad band in the range of 3100-3300 cm⁻¹.

The spectrum will also feature absorptions corresponding to the C=C and C=N stretching vibrations within the aromatic pyridazinone and phenyl rings, generally found in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic rings and the methyl group are expected to appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The presence of these characteristic bands provides strong evidence for the proposed structure.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3100 - 3300 (broad) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 2960 |

| C=O (Amide) | Stretching | 1650 - 1700 (strong) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and to gain insights into the structure of a compound through its fragmentation pattern. For this compound (C₁₁H₁₀N₂O), the expected molecular weight is approximately 198.21 g/mol .

In the mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass and confirm the elemental composition.

The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for pyridazinone derivatives may involve the loss of small neutral molecules such as CO, N₂, or radicals. The cleavage of the bond between the pyridazinone and the methylphenyl ring can also lead to characteristic fragment ions. Analysis of these fragments helps to piece together the molecular structure and corroborate the findings from NMR and IR spectroscopy.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and oxygen) in a compound. This technique is crucial for confirming the empirical formula and, in conjunction with the molecular weight from mass spectrometry, the molecular formula.

For this compound with the molecular formula C₁₁H₁₀N₂O, the theoretical elemental composition is:

Carbon (C): 66.65%

Hydrogen (H): 5.09%

Nitrogen (N): 14.13%

Oxygen (O): 8.07%

Experimental values obtained from elemental analysis that are in close agreement with these theoretical percentages (typically within ±0.4%) provide strong evidence for the purity and the proposed molecular formula of the synthesized compound.

Chromatographic Techniques for Purity Assessment (e.g., TLC)

Chromatographic techniques are fundamental for assessing the purity of a synthesized compound. Thin-layer chromatography (TLC) is a simple, rapid, and effective method for monitoring the progress of a reaction and for preliminary purity checks.

For this compound, a suitable solvent system (eluent) would be developed to achieve good separation of the product from any starting materials or byproducts. The purity of the compound is indicated by the presence of a single spot on the TLC plate after visualization, typically under UV light or by using an appropriate staining agent. The retention factor (Rƒ) value is a characteristic property of the compound in a given solvent system and can be used for identification purposes. While TLC is a valuable qualitative tool, quantitative purity assessment is often performed using techniques like High-Performance Liquid Chromatography (HPLC).

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 3 Methylphenyl Pyridazin 3 2h One Analogues

Influence of Substituents on the Pyridazinone Core's Biological Activity

The biological activity of pyridazinone derivatives can be finely tuned by strategic modifications at various positions of the core ring structure. The N2, C4, C5, and C6 positions are particularly important for modulating the pharmacological effects. scispace.com

The N2 position of the pyridazin-3(2H)-one ring is a critical site for substitution, significantly influencing the compound's biological activity. The introduction of various side chains at this position has been shown to modulate analgesic, anti-inflammatory, antihypertensive, and enzyme inhibitory activities. sarpublication.com

For instance, the addition of substituted benzalhydrazone moieties to the N2 position has been explored for developing selective monoamine oxidase-B (MAO-B) inhibitors. mdpi.com It was hypothesized that incorporating a benzalhydrazone group at this position, particularly with electron-withdrawing substituents on the benzalhydrazone ring, could enhance MAO-B inhibitory activity. mdpi.comnih.gov Similarly, the introduction of acetamide (B32628) and propanamide side chains linked to the N2 nitrogen has been shown to enhance analgesic and anti-inflammatory actions, often with reduced ulcerogenic effects compared to standard nonsteroidal anti-inflammatory drugs (NSAIDs). sarpublication.com

In the context of vasorelaxant activity, the insertion of different 1-(2-acetyl)-4-substituted thiosemicarbazide (B42300) side chains at the N2 position has been a key strategy in designing novel antihypertensive agents. nih.gov Subsequent cyclization of these side chains into triazole rings also plays a crucial role in the activity profile. nih.gov Studies on 6-phenyl-4,5-dihydropyridazinone derivatives have shown that substitutions at the N2-position can lead to potent cardiotonic agents. sarpublication.com

The following table summarizes the effect of various N2 substituents on the biological activity of pyridazinone analogues.

| N2-Substituent Type | Target/Activity | Key Findings |

| Substituted Benzalhydrazones | MAO-B Inhibition | Electron-withdrawing groups on the benzalhydrazone ring increase inhibitory activity. mdpi.comnih.gov |

| Acetamide/Propanamide Moieties | Analgesic/Anti-inflammatory | Enhances activity and often reduces gastrointestinal side effects. sarpublication.com |

| (4-Arylpiperazin-1-yl)carbonylalkyl | Analgesic/Anti-inflammatory | Compounds showed potent activity in p-benzoquinone-induced writhing tests. sarpublication.com |

| Thiosemicarbazide/Triazole Side Chains | Vasorelaxant/Antihypertensive | These modifications are crucial for developing potent hydralazine (B1673433) alternatives. nih.gov |

Substitutions at the C4 and C5 positions of the pyridazinone ring also play a significant role in determining biological activity, although they are sometimes less extensively studied than the N2 and C6 positions. Modifications at these positions can influence the planarity and conformational flexibility of the ring, thereby affecting interactions with biological targets.

For anti-inflammatory activity, studies have shown that the C4 position is often unsubstituted. However, the introduction of increasingly bulkier alkyl groups (methyl, ethyl, n-propyl, n-butyl) at this position can lead to improved activity. nih.gov Conversely, reduction of the C4-C5 double bond to create 4,5-dihydropyridazinone derivatives is generally unfavorable for this specific activity. nih.gov The presence of halogen atoms at the C4 and C5 positions has been associated with good analgesic activity, often without the common ulcerogenic side effects of NSAIDs. sarpublication.com

In some series, the condensation of aromatic aldehydes at the C4 position affords 4-substituted benzyl (B1604629) or 4-arylidene pyridazinones, which are tautomeric forms that can exhibit distinct biological profiles. scispace.com The regioselectivity of nucleophilic substitution on polyfluorinated pyridazinones can be exploited to introduce various functional groups at the C4 and C5 positions, creating diverse scaffolds for drug discovery. researchgate.net

The C6 position is a cornerstone for SAR, as it typically bears an aryl group that significantly influences potency and selectivity. In the parent compound, this is a 3-methylphenyl group. The nature of this aryl ring and its substitution pattern are critical determinants of activity across various therapeutic targets. sarpublication.comnih.gov

For vasorelaxant activity, the substitution pattern on the C6-phenyl ring has a profound impact. A study on pyridazin-3-one derivatives as hydralazine alternatives found that compounds with a nitro-substituted phenyl ring at C6 showed superior activity compared to those with unsubstituted or bromo-substituted phenyl rings. nih.gov Specifically, para-nitro substitution was highly favorable. nih.gov

In the development of cardiotonic agents, 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives have been a focus, indicating the importance of the C6-phenyl group for this activity. sarpublication.com For MAO-B inhibition, the C6 position is often occupied by a substituted piperazine (B1678402) or morpholine (B109124) ring, which in turn is connected to another phenyl ring. mdpi.comnih.gov The substituents on this terminal phenyl ring (e.g., -OCH3, -CF3) can fine-tune the inhibitory activity and selectivity between MAO-A and MAO-B. mdpi.com

The following table illustrates the influence of C6-aryl substitutions on the vasorelaxant activity of a series of pyridazinone analogues.

| C6-Phenyl Substituent | Representative Compound | Activity (EC50 in µM) |

| Unsubstituted | 4a | 0.1828 |

| 4-Nitro | 4f | 0.0136 |

| 4-Nitro | 4h | 0.0117 |

| 4-Bromo | 4i | 0.0432 |

| 4-Bromo | 4k | 0.1110 |

Data sourced from a study on vasorelaxant pyridazin-3-one derivatives. nih.gov

Conformational Analysis and Tautomerism of the Pyridazinone Ring System

The pyridazinone ring can exist in different tautomeric forms, primarily the keto (lactam) and enol (lactim) forms. Spectroscopic, electron diffraction, and X-ray crystallographic analyses have consistently shown that pyridazin-3(2H)-ones predominantly exist in the more stable oxo (keto) form. researchgate.netresearchgate.net However, the position of this equilibrium can be influenced by substituents on the ring. researchgate.netias.ac.in For example, the introduction of a pyrrolyl substituent can increase electron density on the pyridazine (B1198779) ring, shifting the equilibrium slightly towards the hydroxyl (enol) structure compared to the unsubstituted parent system. researchgate.net This tautomeric capability provides additional opportunities for structural variation and can influence how the molecule interacts with its biological target. blumberginstitute.org

Quantitative Structure-Activity Relationships (QSAR) and Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the biological activity of a series of compounds with their physicochemical properties, which are quantified by molecular descriptors. nih.gov These models help in understanding the structural requirements for activity and in designing more potent molecules. mdpi.com

Molecular descriptors can be categorized into various classes, including constitutional, geometrical, and physicochemical properties like polarizability, steric hindrance, and molecular shape. mdpi.comresearchgate.net For pyridazinone derivatives, QSAR models have been developed to elucidate the key features responsible for their activity against targets like cyclooxygenase-2 (COX-2). One such study revealed the importance of electron-withdrawing substituents on an aromatic ring attached to the pyridazinone scaffold.

The process involves generating 3D structures of the molecules, aligning them, and then calculating various descriptors (e.g., steric, electrostatic, hydrophobic fields). Statistical methods are then used to build a mathematical model that links these descriptors to the observed biological activity (e.g., IC50 values). These models can then be used to predict the activity of newly designed, unsynthesized compounds, thereby accelerating the drug discovery process. mdpi.commdpi.com

Ligand-Target Interactions and Binding Site Analysis

Understanding how pyridazinone analogues bind to their biological targets at an atomic level is crucial for rational drug design. This is often achieved through techniques like X-ray crystallography and molecular docking simulations. tandfonline.com

Studies on pyridazinone-based inhibitors targeting monoamine oxidase A (MAO-A) and MAO-B have used molecular docking to reveal binding modes. For MAO-A, interactions are primarily driven by hydrophobic contacts, with the pyridazinone derivatives fitting into a binding site defined by residues like FAD, Y407, and Y444. nih.gov For the more selective MAO-B inhibitors, key interactions include reaching an aromatic cage formed by FAD, Y398, and Y435, and forming hydrogen bonds with specific residues such as E84 or Y326. nih.gov

In another example, docking studies of pyridazinone derivatives into the active site of the aldose reductase enzyme showed interactions with a number of key residues, including Trp111, His110, Phe122, and Tyr48. researchgate.net The strength of the interaction, estimated by the binding free energy, correlates with the potential inhibitory activity. researchgate.net The pyridazine ring itself possesses unique physicochemical properties that facilitate these interactions. It has a high dipole moment and acts as a robust dual hydrogen-bond acceptor, properties that are valuable in drug-target interactions. nih.gov These features allow the two adjacent nitrogen atoms to potentially form simultaneous hydrogen bonds with a target protein, an interaction that is unique among six-membered aromatic heterocycles. nih.gov

Computational and Theoretical Investigations of 6 3 Methylphenyl Pyridazin 3 2h One and Analogues

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction. wjarr.comresearchgate.net For pyridazinone derivatives, docking studies have been instrumental in understanding their binding modes across a diverse range of biological targets, including enzymes and receptors implicated in inflammation, cancer, and neurological disorders. mdpi.commdpi.comnih.gov

These studies reveal that the pyridazinone core frequently engages in crucial hydrogen bonding interactions with amino acid residues in the active site of target proteins. mdpi.com For instance, in studies of pyridazinone derivatives as monoamine oxidase B (MAO-B) inhibitors, the carbonyl group of the pyridazinone ring was shown to form hydrogen bonds with residues like Tyrosine 326 (Y326). mdpi.com Similarly, when docked into the active site of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, the pyridazinone moiety is a key anchor for binding. semanticscholar.org

The lipophilic phenyl group at the 6-position, as seen in 6-(3-methylphenyl)pyridazin-3(2H)-one, typically occupies a hydrophobic pocket within the binding site. nih.gov The methyl substituent on the phenyl ring can further enhance binding affinity through van der Waals interactions. In docking studies against phosphodiesterase type 4 (PDE4B), the methoxy (B1213986) group on an analogue's structure was found to form a key hydrogen bond with a glutamine residue (Gln615), highlighting the importance of specific substitutions for target recognition. nih.gov The binding affinities, often expressed as a docking score in kcal/mol, are used to rank potential inhibitors and prioritize them for synthesis and biological testing. researchgate.netsemanticscholar.org For example, a study on novel pyridazinone derivatives targeting bacterial proteins used docking to predict binding affinities, finding that all tested ligands showed favorable low binding energies. amazonaws.com

| Target Protein | Key Interacting Residues | Type of Interaction | Reference Compound Example | Predicted Binding Affinity (kcal/mol) |

| COX-2 | Arg120, Tyr355, Ser530 | Hydrogen Bonding, Hydrophobic | 2-butyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one | Better than indomethacin |

| MAO-B | Tyr326, Tyr398 | Hydrogen Bonding, π–π Stacking | TR16 (a morpholino-pyridazinone derivative) | Not specified |

| PDE4B | Gln615 | Hydrogen Bonding | 4ba (a methoxy-indole-pyridazinone derivative) | Not specified |

| Bacterial Proteins (e.g., S. aureus) | Varies | Hydrogen Bonding, Hydrophobic | Various pyridazinone derivatives | Good negative values |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time under simulated physiological conditions. nih.govresearchgate.net MD simulations are frequently employed to validate docking poses and to gain deeper insights into the conformational changes and binding dynamics of pyridazinone analogues. nih.govscienceopen.comtandfonline.com

A key metric in MD simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of a protein or ligand from its initial conformation. A stable RMSD value over the simulation period suggests that the ligand remains securely bound within the active site and that the protein structure is not significantly perturbed. researchgate.netresearchgate.net Studies on pyridazinone-based compounds have used MD simulations of up to 100 nanoseconds to confirm the stability of the ligand-receptor complex. nih.gov

Furthermore, MD simulations allow for the analysis of binding free energy, providing a more accurate estimation of the ligand's affinity for its target. researchgate.net These simulations can reveal subtle conformational adjustments in both the ligand and the protein that are crucial for effective binding but may not be captured by static docking methods. nih.gov This detailed understanding of the dynamic behavior of the complex is vital for rational drug design and lead optimization. nih.gov

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of molecules. mdpi.comgsconlinepress.com For pyridazinone derivatives, DFT studies provide valuable information about their electronic structure, chemical reactivity, and molecular geometry. mdpi.comgsconlinepress.comresearchgate.net These calculations are often performed using basis sets such as B3LYP/6-31G* or B3LYP/6-31++G(d,p). mdpi.comgsconlinepress.com

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netgsconlinepress.com The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net For example, a comparative DFT study of 5-phenyl-6-ethyl-pyridazine-3-thione (PEPT) and 5-phenyl-6-ethylpridazine-3-one (PEPO) showed that PEPT had a lower energy gap, suggesting it would be a better corrosion inhibitor. gsconlinepress.comresearchgate.net

Other calculated properties include the dipole moment (μ), which relates to a molecule's polarity, and molecular electrostatic potential (MEP) maps, which visualize the charge distribution and help identify sites prone to electrophilic or nucleophilic attack. mdpi.com These quantum chemical descriptors are essential for building Quantitative Structure-Activity Relationship (QSAR) models and for understanding the fundamental electronic features that govern the biological activity of pyridazinone analogues. nih.gov

| Quantum Chemical Parameter | Description | Significance for Pyridazinone Analogues |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| ΔE (Energy Gap) | Difference between E(LUMO) and E(HOMO) | Relates to chemical reactivity and stability. |

| Dipole Moment (μ) | Measure of the net molecular polarity | Influences solubility and binding interactions. |

| Electronegativity (χ) | Measure of the ability to attract electrons | Relates to the molecule's interaction with the target. |

| Chemical Hardness (η) | Resistance to change in electron distribution | Correlates with stability and reactivity. |

In Silico ADMET Prediction and Bioavailability Assessment

Before significant resources are invested in synthesizing and testing new compounds, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is performed to assess their drug-likeness and potential pharmacokinetic properties. mdpi.comrsc.orgnih.gov For pyridazinone derivatives, various computational models and tools, such as SwissADME, are used to predict these crucial parameters. amazonaws.com

These predictions evaluate compliance with established drug-likeness rules, such as Lipinski's Rule of Five, which helps to forecast oral bioavailability. researchgate.netamazonaws.com Key predicted properties for pyridazinone analogues often include:

Gastrointestinal (GI) Absorption: High predicted absorption is a desirable feature for orally administered drugs. amazonaws.comrsc.org

Blood-Brain Barrier (BBB) Permeation: This is crucial for compounds targeting the central nervous system, but often undesirable for peripherally acting drugs. amazonaws.com

Cytochrome P450 (CYP) Inhibition: Predicting whether a compound will inhibit key metabolic enzymes (e.g., CYP2D6, CYP3A4) is important for avoiding potential drug-drug interactions. rsc.orgnih.gov

Studies on various pyridazinone series have shown promising in silico profiles, with many analogues predicted to have good oral bioavailability, excellent intestinal absorption, and no significant inhibition of major cytochrome P450 enzymes. rsc.orgnih.gov These computational assessments are critical for filtering out compounds with likely poor pharmacokinetic profiles early in the drug discovery process. nih.gov

Virtual Screening and Lead Optimization Strategies

Virtual screening is a powerful computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. wjarr.comnih.gov For the pyridazinone class, both ligand-based and structure-based virtual screening approaches have been utilized. nih.govyoutube.com Pharmacophore-based screening, a ligand-based method, involves creating a model of the essential steric and electronic features required for biological activity and then screening for compounds that match this model. scienceopen.comyoutube.com

Inverse virtual screening (iVS) has also been applied to pyridazinone libraries. nih.govscienceopen.com In this approach, a single compound or a small library is screened against a large collection of biological targets to identify potential new uses or to uncover off-target effects, a strategy known as drug repurposing. nih.govtandfonline.com

Once initial "hits" are identified, computational methods play a central role in lead optimization. nih.gov By analyzing the SAR from docking and QSAR models, medicinal chemists can rationally design new analogues with improved potency, selectivity, and ADMET properties. rsc.orgresearchgate.net For example, if a docking study reveals an unoccupied hydrophobic pocket in the binding site, analogues can be designed with additional lipophilic groups to fill this pocket and enhance binding affinity. nih.gov This iterative cycle of computational design, chemical synthesis, and biological testing is a cornerstone of modern drug discovery, enabling the efficient development of promising pyridazinone-based therapeutic candidates. rsc.org

Applications Beyond Medicinal Chemistry: Pyridazin 3 2h One in Agrochemical and Materials Science Research

Insecticidal and Acaricidal Activities

The core structure of pyridazin-3(2H)-one has been a fruitful starting point for the development of new insecticides and acaricides. scispace.comscholarsresearchlibrary.com The inherent biological activity of the pyridazinone ring, coupled with the ability to introduce a wide variety of substituents, allows for the fine-tuning of its pesticidal properties. ontosight.ai

Numerous studies have demonstrated that derivatives of 6-phenylpyridazin-3(2H)-one exhibit significant insecticidal properties. For instance, a series of N-substituted 5-chloro-6-phenylpyridazin-3(2H)-one derivatives were synthesized and evaluated for their in vitro insecticidal activity against the diamondback moth (Plutella xylostella), a significant pest for cruciferous crops. scispace.comnih.gov The results indicated that several of these compounds possessed good insecticidal activities, with some showing over 90% activity at a concentration of 100 mg/L. scispace.comnih.gov

While direct research on the insecticidal and acaricidal activities of 6-(3-methylphenyl)pyridazin-3(2H)-one is not extensively documented in publicly available literature, the known efficacy of structurally similar compounds suggests its potential in this area. The 3-methylphenyl group at the 6-position can influence the compound's lipophilicity and interaction with biological targets, which are critical factors for insecticidal action. ontosight.ai Optimization studies on related compounds, initially designed as herbicides, have also led to the discovery of potent aphicidal properties, highlighting the potential for discovering new insecticidal activities within this class of compounds. nih.gov

Below is a table summarizing the insecticidal activity of selected N-substituted 5-chloro-6-phenylpyridazin-3(2H)-one derivatives against Plutella xylostella.

| Compound ID | R Group (Substituent on Nitrogen) | Concentration (mg/L) | Insecticidal Activity (%) |

| 4b | 2-chlorobenzyl | 100 | >90 |

| 4d | 4-chlorobenzyl | 100 | >90 |

| 4h | 2-fluorobenzyl | 100 | >90 |

Data sourced from studies on N-substituted 5-chloro-6-phenylpyridazin-3(2H)-one derivatives. scispace.comnih.gov

The general findings in this area suggest that further investigation into the specific insecticidal and acaricidal properties of This compound is warranted.

Herbicidal Properties

The pyridazinone ring is a well-established pharmacophore in the design of herbicides. sarpublication.com The commercial herbicide Chloridazon, for example, is a pyridazinone derivative used for controlling broad-leafed weeds in beet cultivation. scholarsresearchlibrary.com It functions by inhibiting photosynthesis in target plants. mdpi.com Research has shown that modifications to the pyridazinone core can lead to compounds with potent and selective herbicidal activity. acs.org

Derivatives of 6-phenylpyridazin-3(2H)-one have been a particular focus of herbicidal research. ontosight.ai Studies on various substituted pyridazine (B1198779) derivatives have revealed that the nature and position of substituents on the phenyl ring and the pyridazinone core play a crucial role in their herbicidal efficacy. mdpi.comtaylorfrancis.com For example, certain 3-halo-6-phenoxypyridazines have demonstrated significant pre-emergent herbicidal effects on both radish and millet. mdpi.com

A study on novel pyridazine derivatives, where the 3-position of the pyridazine ring was modified with substituted benzyloxy or phenoxy groups, and a 4-(3-trifluoromethylphenyl) group was present, showed excellent herbicidal activities, with some compounds being effective even at low doses of 7.5 g/ha. nih.gov This indicates that the 6-aryl substitution is a key determinant of herbicidal action.

The following table presents data on the pre-emergent herbicidal activity of selected pyridazine derivatives.

| Compound | Test Plant (Radish) - % Inhibition | Test Plant (Millet) - % Inhibition |

| 3-bromo-6-(2'-phenylphenoxy)-pyridazine | High | High |

| 3-chloro-6-(3'-nitrophenoxy)-pyridazine | High | High |

| 3-chloro-6-anilino-pyridazine | High | High |

Data is indicative of the herbicidal potential within the broader class of pyridazine derivatives. mdpi.com

Potential in Material Science and Other Industrial Applications

While the primary research focus for pyridazinone derivatives has been in the fields of medicine and agrochemicals, their unique chemical structure suggests potential applications in material science. mdpi.com The pyridazine ring, being a six-membered aromatic heterocycle with two adjacent nitrogen atoms, can be incorporated into polymer backbones to create materials with specific thermal and mechanical properties. mdpi.comresearchgate.net

For instance, a pyridazine-containing phthalonitrile (B49051) resin has been developed, which, upon curing, forms a polymer with excellent heat resistance and flame-retardant properties. mdpi.com The resulting poly(BCPD) resin exhibited a high char residue of 76.2% at 850 °C and a limiting oxygen index (LOI) of 48, classifying it as a flame-retardant material. mdpi.com Such materials are valuable in applications requiring high performance in extreme environments.

The synthesis of pyridazine derivatives on a polymer support has also been explored, which opens up possibilities for combinatorial chemistry approaches to discover new materials with desired properties. researchgate.net The stable attachment of the pyridazine moiety to the polymer allows for a wide range of chemical modifications. researchgate.net

Although there is no specific research on the use of This compound in material science, its synthesis is based on well-established chemical reactions. The synthesis of a related compound, 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone, has been achieved through the Friedel-Crafts acylation of o-cresyl methyl ether with succinic anhydride, followed by cyclization with hydrazine (B178648) hydrate (B1144303). scispace.com This synthetic accessibility could facilitate its incorporation into polymer structures or its use as a building block for more complex functional materials.

Further research is needed to explore the potential of This compound and other pyridazinone derivatives in the development of advanced polymers, functional dyes, or other industrial applications.

常见问题

Q. What eco-friendly synthesis methods are reported for 6-(3-methylphenyl)pyridazin-3(2H)-one derivatives?

Ultrasound-assisted synthesis under green chemistry principles is a prominent method. For example, derivatives like 6-((4-(butylamino)-6-(diethylamino)-1,3,5-triazin-2-yl)oxy)pyridazin-3(2H)-one were synthesized using ultrasound irradiation, reducing reaction times and improving yields compared to conventional heating. Solvent systems such as ethanol/water mixtures and catalysts like triethylamine are often employed to minimize environmental impact .

Q. How is structural characterization performed for pyridazinone derivatives?

Key techniques include:

- Spectroscopy : IR for functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹), ¹H/¹³C NMR for substituent identification (e.g., aromatic protons at δ 7.2–8.0 ppm), and mass spectrometry for molecular ion confirmation .

- Crystallography : Single-crystal X-ray diffraction to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding networks in 4-benzyl-6-phenyl derivatives) .

Q. What in vitro pharmacological screening models are used to evaluate pyridazinone derivatives?

Initial screening often includes:

- Anti-inflammatory activity : Heat-induced hemolysis of red blood cells, comparing inhibition rates to reference compounds like indomethacin .

- Analgesic activity : Acetic acid-induced writhing tests in murine models, with compounds showing 30–60% reduction in writhing at 50–100 mg/kg doses .

Advanced Research Questions

Q. How are structure-activity relationships (SAR) analyzed for pyridazinone-based inotropic agents?

SAR studies focus on substituent effects at the 6-phenyl and 3-position. For example:

- Electron-withdrawing groups (e.g., Cl) at the 4-position of the phenyl ring enhance positive inotropic activity.

- N-Substitution (e.g., imidazole) at the 3-position improves cardiac contractility by modulating calcium ion channels. Comparative molecular field analysis (CoMFA) and docking studies are used to validate pharmacophore models .

Q. What in silico strategies predict ADMET properties of pyridazinone derivatives?

Computational tools like SwissADME and pkCSM are employed to calculate:

- Lipophilicity (LogP values: 2.5–3.8).

- Bioavailability : Pyridazinones typically show 50–70% human intestinal absorption.

- Toxicity : Ames test predictions for mutagenicity and hepatotoxicity alerts via ProTox-II. Tanimoto coefficient analysis compares structural similarity to known bioactive compounds to prioritize synthesis .

Q. What advanced catalytic methods enable functionalization of the pyridazinone core?

- Negishi coupling : Pd-catalyzed cross-coupling with aryl halides (e.g., 4-bromo-5-methoxy-2-(4-trifluoromethylphenyl)pyridazin-3(2H)-one) using tri(2-furyl)phosphine ligands to achieve >80% yields .

- Ultrasound-assisted cyclization : Formation of 4,5-dihydropyridazinones via intramolecular hydrazine-alkyne reactions under solvent-free conditions .

Q. How is Hirshfeld surface analysis applied to study pyridazinone crystal packing?

This method quantifies intermolecular interactions:

Q. What biological targets are implicated in the antiproliferative effects of pyridazinone derivatives?

Derivatives like 6-(3-hydroxyphenyl)-2-methyl-5-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one inhibit p38 MAP kinase (IC₅₀ = 12–35 nM), validated via kinase inhibition assays and Western blotting. Molecular docking reveals binding to the ATP pocket via hydrogen bonds with Lys53 and Met109 .

Q. How are anticonvulsant activities evaluated against isoniazid-induced convulsions?

In vivo models use Swiss albino mice:

- Dosing : Test compounds (50–100 mg/kg) administered intraperitoneally.

- Outcome metrics : Latency to convulsion and mortality rates. Sodium valproate (50 mg/kg) is the reference drug. Methyl-substituted derivatives (e.g., 6-(4-CH₃-phenyl)) show superior activity (70% protection) compared to chloro analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。